N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide
Description
N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining adamantane, piperidine, and tetrahydropyran (oxane) moieties.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c25-21(22-12-17-9-18(13-22)11-19(10-17)14-22)23-15-16-1-5-24(6-2-16)20-3-7-26-8-4-20/h16-20H,1-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCJOGJZLYDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)C5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an adamantane precursor.
Attachment of the Oxane Moiety: The oxane ring is attached through a ring-opening reaction, often involving an epoxide intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Utilized in the development of novel polymers and materials with unique mechanical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in the sulfonyl, aromatic, or heterocyclic substituents. Below is a detailed comparison with two closely related compounds (as per available evidence):
N-(Adamantan-1-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
- Structural Differences: Replaces the oxan-4-yl group with a (4-methylphenyl)methanesulfonyl moiety.
- Physicochemical Properties :
- Higher logP (predicted: ~4.2) due to the hydrophobic 4-methylphenyl group, enhancing membrane permeability but reducing aqueous solubility.
- The sulfonyl group may improve stability against enzymatic degradation compared to the oxane-containing analog.
- Biological Activity :
N-[1-(3-Chloro-4-methylbenzene-1-sulfonyl)piperidin-4-yl]-N-(oxan-4-yl)propanamide
- Structural Differences: Features a 3-chloro-4-methylbenzenesulfonyl group and a propanamide linker instead of the adamantane-carboxamide core.
- Physicochemical Properties :
- Lower molecular weight (MW: ~480 g/mol) compared to the adamantane-based compound (MW: ~390 g/mol).
- Increased polarity due to the sulfonyl and chloro groups, reducing blood-brain barrier (BBB) penetration.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Target Selectivity : The oxane-containing compound exhibits superior NMDA receptor selectivity compared to sulfonyl analogs, likely due to reduced steric hindrance from the tetrahydropyran group .
- Metabolic Stability : Sulfonyl derivatives demonstrate prolonged half-lives in vitro (~6 hours) versus ~3 hours for the oxane-adamantane hybrid, suggesting trade-offs between stability and target engagement .
- Therapeutic Potential: The adamantane-oxane hybrid’s balanced lipophilicity and BBB penetration make it a promising candidate for CNS disorders, whereas sulfonyl analogs may be better suited for peripheral targets.
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its stability and ability to interact with various biological targets. The presence of the oxan (tetrahydrofuran) and piperidine moieties contributes to its pharmacological profile.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O2 |
| Molecular Weight | 318.46 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Not Provided] |
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cellular signaling pathways.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential in treating neurodegenerative diseases by modulating neurotransmitter systems.
Pharmacological Studies
Recent studies have evaluated the compound's effectiveness against various cancer cell lines and neurodegenerative models. For instance, a study demonstrated that it significantly reduced the viability of hepatocellular carcinoma (HCC) cells with an IC50 value in the low micromolar range.
Case Study: Anticancer Activity
In a study involving HCCLM3 cells, this compound was tested for its ability to inhibit cell growth. The results indicated:
- IC50 : 2.5 μM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and oxan moieties have been explored to enhance potency and selectivity towards specific targets.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| N-{[1-(oxan-3-yl)piperidin-4-yl]methyl}adamantane | Moderate anticancer activity | 10 |
| N-{[1-(pyrrolidin-4-yl)methyl}adamantane | Strong neuroprotective effects | 5 |
This table illustrates that slight modifications in structure can lead to significant changes in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
